

Application Notes and Protocols: 3-Heptanone in Flavor and Fragrance Formulations

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Compound of Interest

Compound Name: 3-Heptanone

Cat. No.: B090015

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Introduction

3-Heptanone, also known as ethyl butyl ketone, is a versatile seven-carbon ketone that plays a significant role in the flavor and fragrance industry.[1] It is a colorless liquid characterized by a powerful and complex aroma profile, often described as green, fruity, fatty, and reminiscent of melon and banana.[2][3][4] Its unique organoleptic properties make it a valuable component in a wide array of formulations, from fine fragrances to food flavorings. This document provides detailed application notes and experimental protocols for the effective utilization and evaluation of **3-Heptanone** in research and development settings.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **3-Heptanone** is essential for its proper handling, storage, and application.

Property	Value	Reference
Synonyms	Butyl ethyl ketone, Ethyl butyl ketone	
CAS Number	106-35-4	[5]
Molecular Formula	C ₇ H ₁₄ O	[5]
Molecular Weight	114.19 g/mol	
Appearance	Colorless liquid	[1]
Odor	Fruity, green, fatty, sweet, ethereal, powerful	[2][3][4]
Taste	Ketonic, with a cheese-like creamy character at 50 ppm	[6]
Boiling Point	146-149 °C	[1]
Melting Point	-39 °C	[1]
Flash Point	41 °C (106 °F)	[1]
Solubility	Slightly soluble in water (3.3 g/L at 20°C)	[6]
Purity (Typical)	≥98%	[5]

Application in Flavor Formulations

3-Heptanone is a key ingredient in various flavor formulations, particularly for its contribution to fruity and cheesy notes. It is generally recognized as safe (GRAS) for use as a flavoring agent.

Flavor Profile and Applications:

- **Fruity Notes:** It imparts a powerful, green, and fatty-fruity character, making it suitable for melon and banana flavors.[2][3]
- **Cheese Flavors:** Its ketonic and creamy taste profile is utilized in the preparation of cheese flavors, especially for creating notes reminiscent of blue cheese and goat's milk cheese.[6][7]

[\[8\]](#)[\[9\]](#)

- Other Applications: It is also found in a variety of natural products such as apple juice, pear, spearmint oil, butter, and roasted chicken, indicating its broad applicability in flavor creation.

[\[6\]](#)

Recommended Usage Levels:

While specific concentrations are proprietary and application-dependent, the following provides a general guideline:

Application	Typical Concentration Range
Cheese Flavors	2.0 - 7.0 parts by weight in flavor concentrate
Melon and Banana Flavors	Formulation dependent, often used as a modifying note
General Food Products	Used in the minimum quantity required to produce the intended effect

Application in Fragrance Formulations

In the realm of perfumery, **3-Heptanone** provides a unique green and fruity note that can add lift and naturalness to a fragrance composition.

Olfactory Characteristics and Uses:

- Top to Middle Note: Due to its volatility, it primarily functions as a top to middle note, providing an initial fresh and fruity impression.
- Green and Fruity Accords: It is used to create sweet, fruity notes in fragrances.[\[10\]](#)
- Blending: It blends well with other fruity, floral, and green notes to create complex and appealing accords.

Recommended Usage Levels:

- Fragrance Concentrate: Can be used at levels up to 4.0%.[\[10\]](#)

Experimental Protocols

The following protocols provide detailed methodologies for the analytical and sensory evaluation of **3-Heptanone**.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.[\[11\]](#)[\[12\]](#)

Objective: To identify and characterize the odor profile of **3-Heptanone** and its contribution to a complex flavor or fragrance mixture.

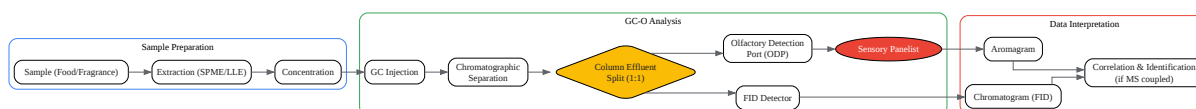
Materials:

- Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)
- Appropriate GC column (e.g., non-polar or polar capillary column)
- Helium or Hydrogen as carrier gas
- Sample of **3-Heptanone** (neat or diluted in a suitable solvent like ethanol)
- Trained sensory panelists

Protocol:

- Sample Preparation:
 - For neat analysis, inject a small volume (e.g., 0.1 μ L) directly into the GC.
 - For diluted analysis, prepare a 1% solution of **3-Heptanone** in ethanol.
 - For food or fragrance samples, use appropriate extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate volatile compounds.[\[13\]](#)
[\[14\]](#)
- GC Instrument Setup:

- Set the injector temperature (e.g., 250°C).
- Program the oven temperature ramp (e.g., start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C).
- Set the carrier gas flow rate.
- Split the column effluent between the FID and the ODP (typically a 1:1 split).
- Olfactory Evaluation:
 - A trained panelist sniffs the effluent from the ODP throughout the GC run.
 - The panelist records the time, duration, and a detailed description of each odor perceived.
 - An intensity score for each odor can also be recorded on a predefined scale.
- Data Analysis:
 - Correlate the retention times of the perceived odors with the peaks on the FID chromatogram.
 - If coupled with a Mass Spectrometer (MS), identify the compounds responsible for the specific odors.
 - Create an aromagram, which is a graphical representation of the odor events over time.



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Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Evaluation - Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.^{[15][16]}

Objective: To determine if a change in the concentration of **3-Heptanone** in a formulation results in a perceivable sensory difference.

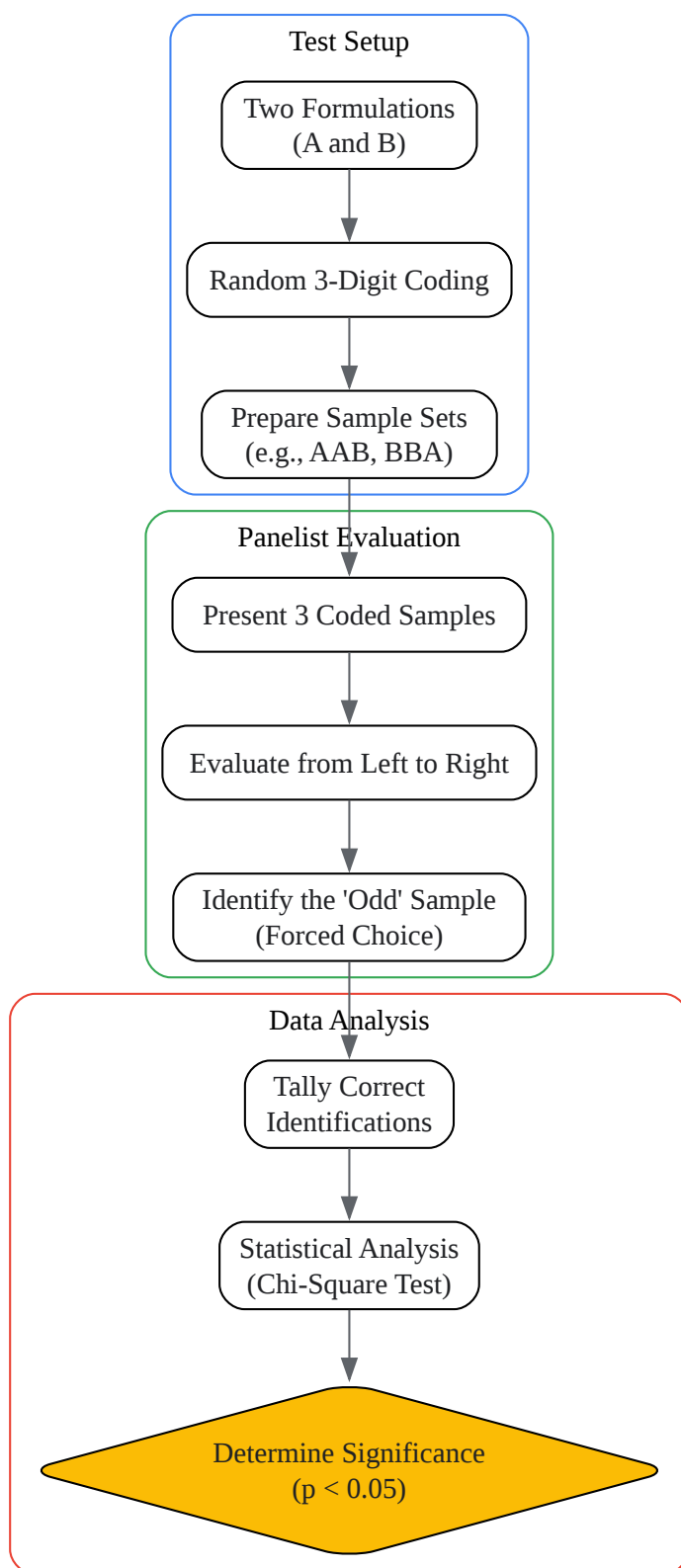
Materials:

- Two sample formulations (A and B) where B has a different concentration of **3-Heptanone**.
- Identical, odor-free sample containers.
- Random three-digit codes.
- A panel of at least 20-40 trained or consumer panelists.^[17]
- Palate cleansers (e.g., unsalted crackers, water).
- Scorecards.

Protocol:

- Sample Preparation:
 - Prepare three coded samples for each panelist: two identical (e.g., A, A) and one different (B), or two identical (B, B) and one different (A).
 - The presentation order of the three samples should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).^[15]
- Evaluation Procedure:
 - Instruct panelists to evaluate the samples from left to right.^[15]

- Panelists are asked to identify the "odd" or "different" sample.
- A forced-choice method is typically used, meaning panelists must choose one sample even if they are uncertain.
- Data Analysis:
 - Tally the number of correct and incorrect identifications.
 - Use a statistical table for triangle tests (or a chi-square test) to determine if the number of correct identifications is statistically significant ($p < 0.05$).[\[15\]](#)



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Triangle Test Workflow for Sensory Evaluation.

Stability Testing

Stability testing is crucial to ensure that a fragrance or flavor remains acceptable throughout its shelf life.^[18]

Objective: To evaluate the stability of **3-Heptanone** in a finished product under accelerated conditions.

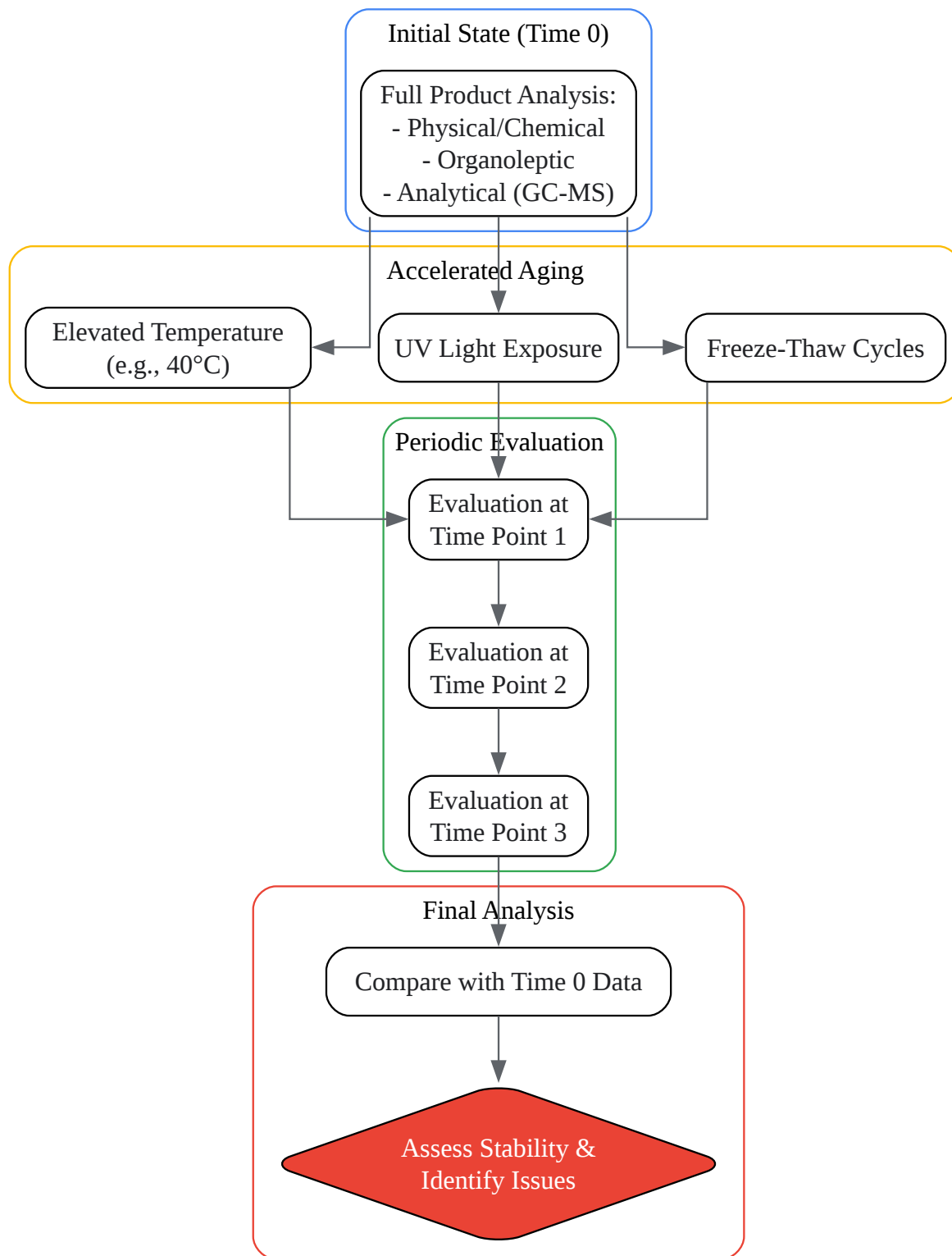
Materials:

- Finished product containing **3-Heptanone**.
- Control sample (product without **3-Heptanone**, if applicable).
- Final product packaging.
- Stability chambers (e.g., ovens, light exposure cabinets).^[18]
- Analytical and sensory evaluation equipment.

Protocol:

- Initial Analysis (Time 0):
 - Conduct a full analysis of the initial product, including:
 - Physical/Chemical Properties: Color, pH, viscosity.
 - Organoleptic Properties: Odor and/or taste profile.
 - Analytical Chemistry: GC-MS analysis to determine the initial concentration of **3-Heptanone**.
- Accelerated Aging:
 - Store samples in their final packaging under various stress conditions:
 - Elevated Temperature: e.g., 40°C for 3 months (often used to simulate a longer shelf life at ambient temperature).^{[1][19]}

- Light Exposure: Expose samples to controlled UV light to simulate exposure to sunlight.
[18]
- Freeze-Thaw Cycles: Cycle samples between freezing (e.g., -10°C) and room temperature (e.g., 25°C) for several cycles.[20]
- Periodic Evaluation:
 - At specified time points (e.g., 1, 2, and 3 months for accelerated testing), remove samples and allow them to return to ambient conditions.
 - Repeat the full analysis performed at Time 0.
- Data Comparison and Analysis:
 - Compare the results from each time point to the initial analysis.
 - Look for significant changes in color, odor, pH, viscosity, and the concentration of **3-Heptanone**.
 - Any significant deviation may indicate an instability that needs to be addressed through reformulation or packaging changes.



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Accelerated Stability Testing Workflow.

Safety and Handling

3-Heptanone is a flammable liquid and should be handled with appropriate care.[3]

- Handling: Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing vapor.
- Storage: Keep away from sources of ignition. Store in a cool, well-ventilated area in a tightly closed container.
- In case of fire: Use foam, CO₂, or dry chemical extinguishers.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

3-Heptanone is a valuable and versatile ingredient for flavor and fragrance creation. Its unique fruity, green, and cheesy characteristics can be effectively utilized to enhance a wide range of products. The protocols outlined in this document provide a framework for the analytical and sensory evaluation of **3-Heptanone**, ensuring its optimal and consistent performance in various formulations. Rigorous testing and adherence to safety guidelines are paramount for the successful application of this compound.

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